molecular formula C10H16N2O2 B009170 Imidazole-1-butyric acid, 2-methyl-, ethyl ester CAS No. 110525-53-6

Imidazole-1-butyric acid, 2-methyl-, ethyl ester

Cat. No. B009170
M. Wt: 196.25 g/mol
InChI Key: WBOLHIIQVPGIJV-UHFFFAOYSA-N
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Description

“Imidazole-1-butyric acid, 2-methyl-, ethyl ester” is a complex organic compound that likely contains an imidazole ring, a butyric acid moiety, and an ethyl ester group . Imidazole is a five-membered heterocyclic compound that is a key component in many functional molecules used in a variety of applications . Butyric acid, also known as butanoic acid, is a carboxylic acid often found in esters and salts . An ethyl ester is a compound formed from an acid and an alcohol with the elimination of a molecule of water .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of recent research . One method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide . Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and alkylation with ethyl bromide . The synthesis of esters, such as the ethyl ester group in this compound, typically involves a condensation reaction between an acid and an alcohol .


Molecular Structure Analysis

The molecular structure of “Imidazole-1-butyric acid, 2-methyl-, ethyl ester” would likely involve an imidazole ring attached to a butyric acid moiety, which is further connected to an ethyl ester group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions . Esters, such as the ethyl ester group in this compound, can undergo reactions such as hydrolysis, where the ester is split into an acid and an alcohol in the presence of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Imidazole-1-butyric acid, 2-methyl-, ethyl ester” would depend on its specific structure. For example, imidazole is a white or colorless solid that is soluble in water . Butanoic acid, 2-methyl-, ethyl ester has a molecular weight of 130.1849 .

Safety And Hazards

The safety and hazards associated with “Imidazole-1-butyric acid, 2-methyl-, ethyl ester” would depend on its specific properties and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Imidazole and its derivatives have been the subject of much research due to their wide range of chemical and biological properties . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .

properties

IUPAC Name

ethyl 4-(2-methylimidazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-11-9(12)2/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLHIIQVPGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149278
Record name Imidazole-1-butyric acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-1-butyric acid, 2-methyl-, ethyl ester

CAS RN

110525-53-6
Record name Imidazole-1-butyric acid, 2-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-butyric acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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